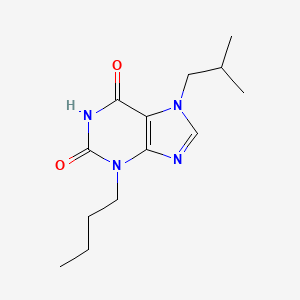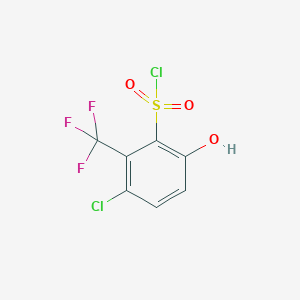
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
科学的研究の応用
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide has several scientific research applications:
作用機序
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine sulfate
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethanimidamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
2-(3,5-dimethylpyrazol-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(2)11(9-5)4-7(8)10-12/h3,12H,4H2,1-2H3,(H2,8,10) |
InChIキー |
LVGYVZZAVHBGLN-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NN1C/C(=N/O)/N)C |
正規SMILES |
CC1=CC(=NN1CC(=NO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)
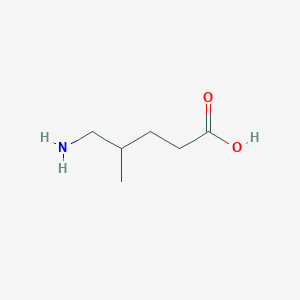

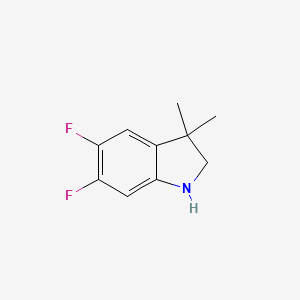
![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
![Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)
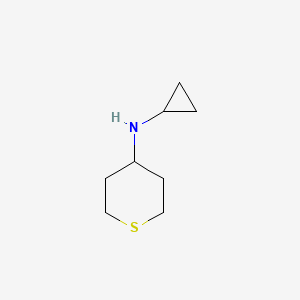
![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)
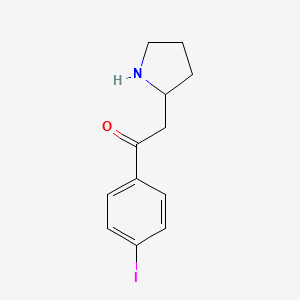
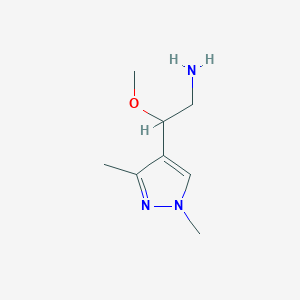
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274631.png)
